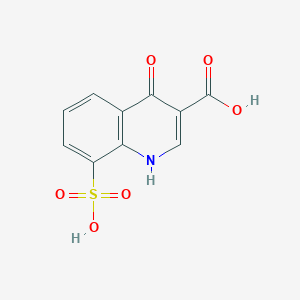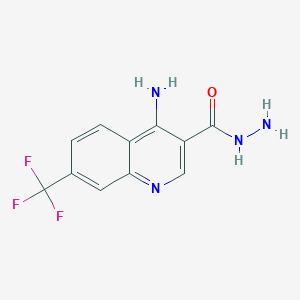
4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide is a chemical compound with the molecular formula C11H9F3N4O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide typically involves the reaction of 4-Amino-7-(trifluoromethyl)quinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the quinoline ring.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases such as malaria and cancer due to its biological activity.
Industry: The compound is used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and viral replication.
Pathways Involved: It interferes with the DNA synthesis and protein synthesis pathways, leading to the inhibition of microbial and viral growth.
Comparación Con Compuestos Similares
4-Amino-7-(trifluoromethyl)quinoline: A closely related compound with similar biological activities.
4-Amino-2-methyl-7-(trifluoromethyl)quinoline: Another derivative with a methyl group instead of the carbohydrazide group.
4-Amino-2,8-bis(trifluoromethyl)-quinoline: A compound with two trifluoromethyl groups, exhibiting enhanced biological activity.
Uniqueness: 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This group enhances its potential as a drug candidate and its versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C11H9F3N4O |
|---|---|
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
4-amino-7-(trifluoromethyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)5-1-2-6-8(3-5)17-4-7(9(6)15)10(19)18-16/h1-4H,16H2,(H2,15,17)(H,18,19) |
Clave InChI |
PJGUQRMHUHCHOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)
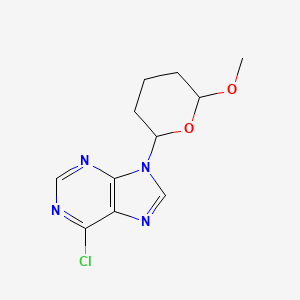

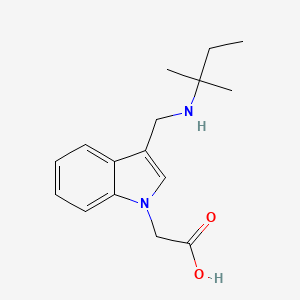

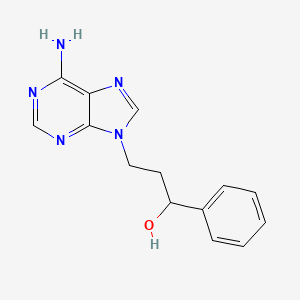


![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)
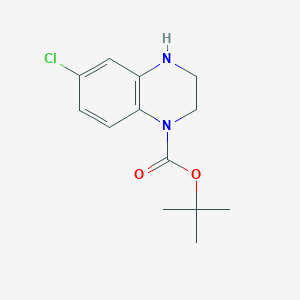
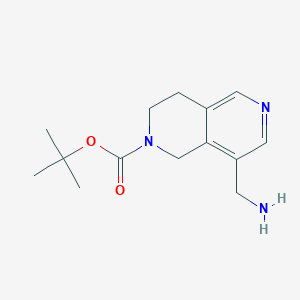
![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
